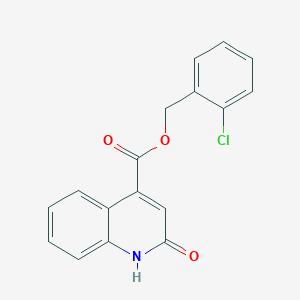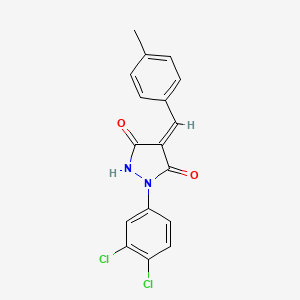
N-(4-acetylphenyl)-4-isobutoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-isobutoxybenzamide, also known as AIBA, is a chemical compound that has gained significant attention in the field of scientific research. AIBA belongs to the class of benzamide derivatives and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-isobutoxybenzamide is not fully understood, but it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways involved in various cellular processes. N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-acetylphenyl)-4-isobutoxybenzamide is its potential as a lead compound for the development of novel anti-cancer agents. N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. However, one of the major limitations of N-(4-acetylphenyl)-4-isobutoxybenzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-acetylphenyl)-4-isobutoxybenzamide. One potential direction is the development of novel N-(4-acetylphenyl)-4-isobutoxybenzamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(4-acetylphenyl)-4-isobutoxybenzamide in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects. Additionally, the study of N-(4-acetylphenyl)-4-isobutoxybenzamide in animal models of cancer and inflammation could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
N-(4-acetylphenyl)-4-isobutoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-acetylphenol with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobenzoic acid to yield the final product, N-(4-acetylphenyl)-4-isobutoxybenzamide.
Scientific Research Applications
N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been extensively studied for its potential applications in drug discovery and development, particularly in the development of novel anti-cancer agents. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been studied for its potential use as a plant growth regulator and in material science for the synthesis of novel polymers.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)12-23-18-10-6-16(7-11-18)19(22)20-17-8-4-15(5-9-17)14(3)21/h4-11,13H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWAKUJRJAPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)
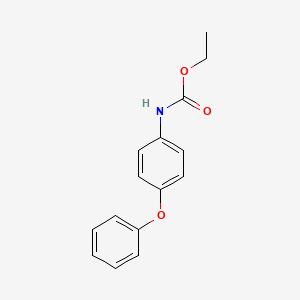
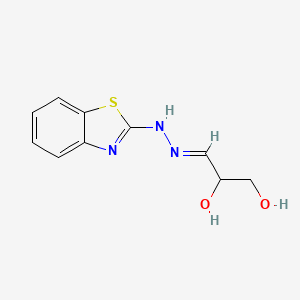
![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)

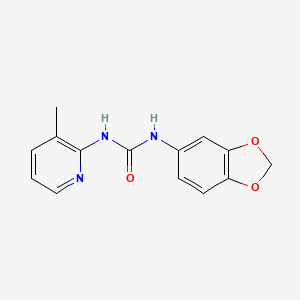
![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)
